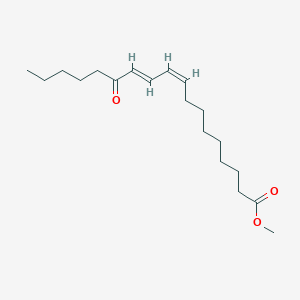
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- is a conjugated polyunsaturated fatty acid methyl ester. This compound is characterized by the presence of a conjugated diene system and an oxo group at the 13th position. It is commonly found in plant seed oils and has been studied for its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- typically involves the esterification of the corresponding free acid. One common method is the reaction of 9,11-Octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the free acid from natural sources, followed by esterification. The extraction process may include solvent extraction, followed by purification steps such as distillation or chromatography to isolate the desired compound. The esterification step is similar to the laboratory synthesis, using methanol and an acid catalyst.
Análisis De Reacciones Químicas
Types of Reactions
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly at the oxo group or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the formulation of various products, including cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- involves its interaction with cellular targets such as enzymes and receptors. It can modulate signaling pathways involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to interact with peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 9(Z), 11(E)-octadecadienoate: Another conjugated linoleic acid ester with potential anticancer properties.
Conjugated (9Z,11E)-Linoleic acid: A naturally occurring fatty acid with anti-cancer, anti-atherogenic, and anti-diabetic properties.
9(Z),11(E), 13(E)-Octadecatrienoic Acid methyl ester: A polyunsaturated fatty acid methyl ester found in plant seed oils.
Uniqueness
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- is unique due to the presence of the oxo group at the 13th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to modulate PPARs and its potential anti-inflammatory and anticancer properties make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
79790-32-2 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
methyl (9Z,11E)-13-oxooctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+ |
Clave InChI |
HUDBAHZLUKDZOP-GDVMHIJESA-N |
SMILES isomérico |
CCCCCC(=O)/C=C/C=C\CCCCCCCC(=O)OC |
SMILES canónico |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


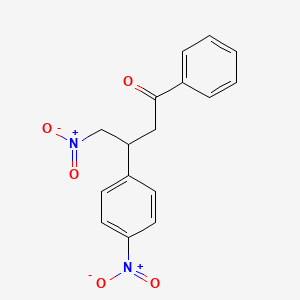
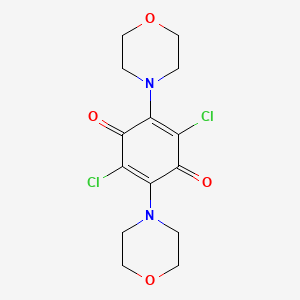


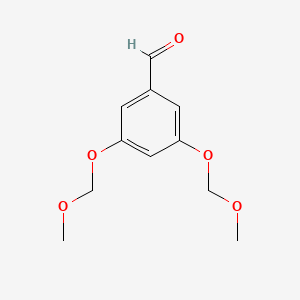
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

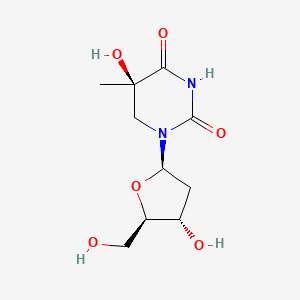


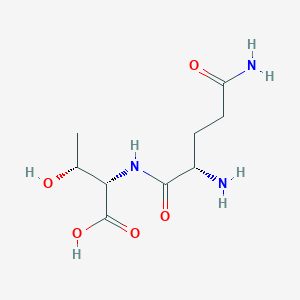


![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
